N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine

Catalog No.
S13278450
CAS No.
5431-59-4
M.F
C19H27N3O
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(...

CAS Number

5431-59-4

Product Name

N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine

IUPAC Name

N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H27N3O/c1-22(2)12-6-11-20-19-15-7-4-5-8-17(15)21-18-10-9-14(23-3)13-16(18)19/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,21)

InChI Key

UQFIXYPIRPFPPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine is a complex organic compound characterized by its unique structural features. It belongs to the class of acridine derivatives, which are known for their diverse biological activities. The compound has a molecular formula of C16_{16}H22_{22}N2_{2}O and a molecular weight of approximately 258.36 g/mol. Its structure includes a methoxy group at the 7-position of the tetrahydroacridine moiety, contributing to its pharmacological properties and potential therapeutic applications .

Typical for amines and acridine derivatives. Key reactions include:

  • Alkylation: The nitrogen atoms in the propanediamine backbone can undergo alkylation with various alkyl halides to form quaternary ammonium compounds.
  • Acylation: The amine groups can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: The tetrahydroacridine structure can be oxidized to form corresponding acridone derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating derivatives with varied functionalities .

This compound exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The methoxy group enhances its lipophilicity, facilitating better blood-brain barrier penetration. Additionally, the compound has shown antimicrobial properties against various bacterial strains, making it a candidate for further pharmacological exploration .

The synthesis of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine typically involves several key steps:

  • Formation of Tetrahydroacridine: Starting from 9-aminoacridine, a tetrahydro derivative is synthesized through catalytic hydrogenation.
  • Methoxylation: The tetrahydroacridine is then treated with methyl iodide in the presence of a base to introduce the methoxy group at the 7-position.
  • Amine Modification: Finally, dimethylation of the propanediamine backbone is performed using formaldehyde and sodium cyanoborohydride to yield the final product.

This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity and solubility .

The applications of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine span across various fields:

  • Pharmaceuticals: As a potential drug candidate for treating Alzheimer's disease and other cognitive disorders due to its acetylcholinesterase inhibitory activity.
  • Antimicrobial Agents: Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.
  • Research Tools: Used in studies investigating neurotransmitter systems and neuropharmacology.

These applications underscore the compound's significance in medicinal chemistry and pharmacology .

Interaction studies involving N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine have focused on its binding affinity to acetylcholinesterase and other target proteins. Research indicates that the compound competes effectively with acetylcholine at the active site of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is critical for enhancing cognitive function in models of neurodegeneration .

Several compounds exhibit structural similarities to N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine. These include:

Compound NameStructural FeaturesBiological Activity
7-Methoxy-9-amino-1,2,3,4-tetrahydroacridineAcridine core with amino groupAcetylcholinesterase inhibitor
7-MethoxytacrineTetrahydroacridine with methoxy groupNeuroprotective effects
9-AminoacridineAcridine derivative without tetrahydro modificationAntimicrobial activity

Uniqueness

The uniqueness of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine lies in its specific combination of structural elements that enhance both its solubility and biological activity compared to similar compounds. Its dual functionality as both an acetylcholinesterase inhibitor and an antimicrobial agent sets it apart in therapeutic applications .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

313.215412493 g/mol

Monoisotopic Mass

313.215412493 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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